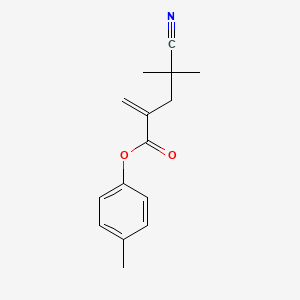
4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate is an organic compound with a complex structure that includes a cyano group, a methyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl magnesium bromide with 4-cyano-4-methyl-2-methylidenepentanoic acid chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)benzonitrile
- 4’-Methyl-2-cyanobiphenyl
- 2-Cyano-4’-methyl-1,1’-biphenyl
Uniqueness
4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
61596-32-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(4-methylphenyl) 4-cyano-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C15H17NO2/c1-11-5-7-13(8-6-11)18-14(17)12(2)9-15(3,4)10-16/h5-8H,2,9H2,1,3-4H3 |
InChI Key |
IAKTXEWZKCNMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(=C)CC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hexylsulfanyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14570634.png)


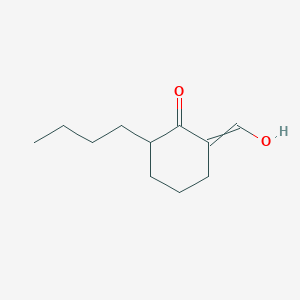
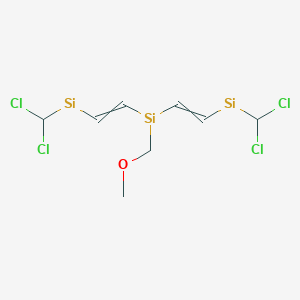


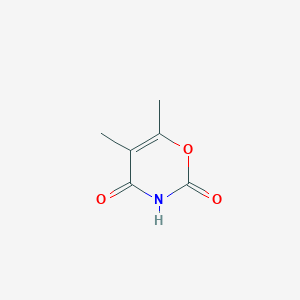
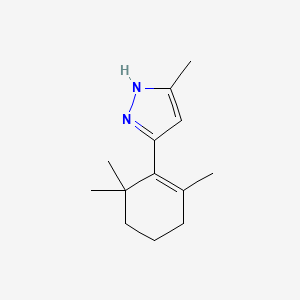
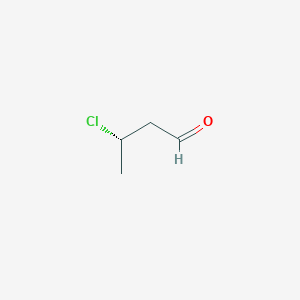
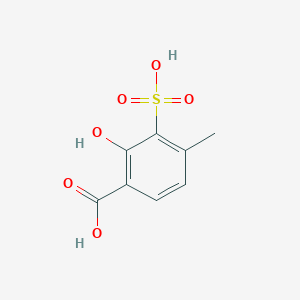
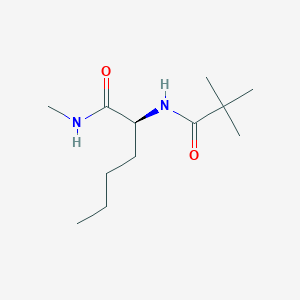
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
![4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14570721.png)
